4-[(Ethoxycarbonyl)amino]cyclohexyl 5-(1,2-dithiolan-3-yl)pentanoate
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Overview
Description
4-[(Ethoxycarbonyl)amino]cyclohexyl 5-(1,2-dithiolan-3-yl)pentanoate is an organic compound with the molecular formula C17H29NO4S2. It is a complex molecule that features both an ethoxycarbonyl group and a dithiolan ring, making it a subject of interest in various fields of chemical research .
Preparation Methods
The synthesis of 4-[(Ethoxycarbonyl)amino]cyclohexyl 5-(1,2-dithiolan-3-yl)pentanoate involves multiple steps, typically starting with the preparation of the cyclohexyl and dithiolan components separately before combining them under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Scientific Research Applications
4-[(Ethoxycarbonyl)amino]cyclohexyl 5-(1,2-dithiolan-3-yl)pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(Ethoxycarbonyl)amino]cyclohexyl 5-(1,2-dithiolan-3-yl)pentanoate exerts its effects involves interactions with various molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially modifying their function. The ethoxycarbonyl group can participate in esterification reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar compounds include those with dithiolan rings or ethoxycarbonyl groups, such as:
Thiazoles: Known for their diverse biological activities.
Boronic esters: Used in carbohydrate chemistry for their protective properties. 4-[(Ethoxycarbonyl)amino]cyclohexyl 5-(1,2-dithiolan-3-yl)pentanoate is unique due to the combination of these functional groups, which provides a distinct set of chemical properties and reactivity patterns.
Properties
IUPAC Name |
[4-(ethoxycarbonylamino)cyclohexyl] 5-(dithiolan-3-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4S2/c1-2-21-17(20)18-13-7-9-14(10-8-13)22-16(19)6-4-3-5-15-11-12-23-24-15/h13-15H,2-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXAOMDBYYLWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC(CC1)OC(=O)CCCCC2CCSS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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